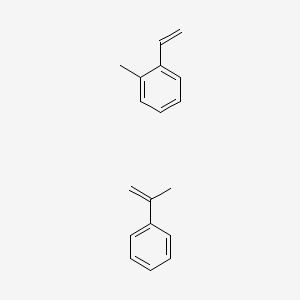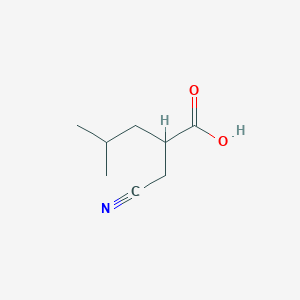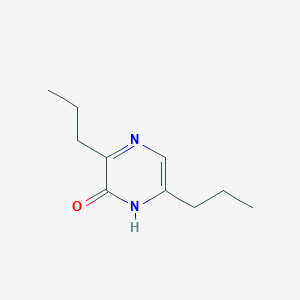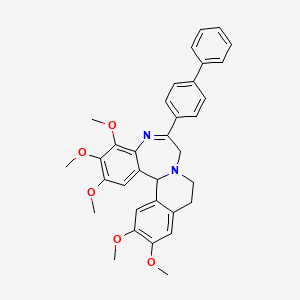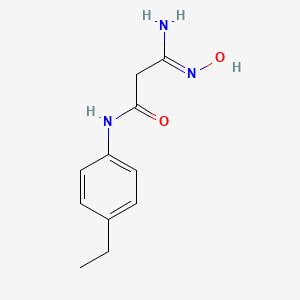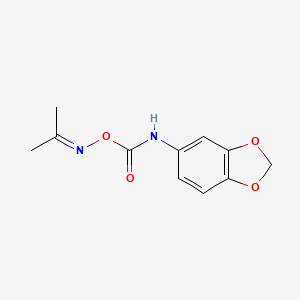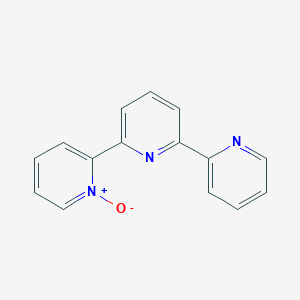![molecular formula C11H18O3 B13790349 (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a spiro[4.4]nonane core, which is a bicyclic system with a dioxane ring fused to a nonane ring, and multiple chiral centers, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
The synthesis of (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol can be achieved through several synthetic routes. One common method involves the regioselective cyclopropane cleavage of l-methyltricyclo[4.3.0.0^2,9]nonan-8-ols, which is derived from R-carvone in a stereocontrolled manner . This process involves multiple steps, including the formation of a tricyclic endo-alcohol and subsequent ring-opening reactions.
Analyse Chemischer Reaktionen
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis, particularly in Diels-Alder reactions . In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being explored for its potential as a therapeutic agent due to its unique structural properties. Additionally, it has industrial applications in the synthesis of complex organic molecules and as a building block for the development of new materials .
Wirkmechanismus
The mechanism of action of (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of leukocyte function-associated antigen-1 (LFA-1), which is involved in cell adhesion processes . This interaction can inhibit the binding of LFA-1 to its ligands, thereby modulating immune responses and potentially providing therapeutic benefits in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol can be compared with other spirocyclic compounds, such as 1,3-dioxaspiro[4.4]nonan-6-ol and 6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol These compounds share similar spirocyclic cores but differ in their substituents and stereochemistry The unique combination of methylidene and hydroxyl groups in (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C11H18O3/c1-7-5-6-11(9(7)12)8(2)13-10(3,4)14-11/h8-9,12H,1,5-6H2,2-4H3/t8-,9+,11+/m0/s1 |
InChI-Schlüssel |
GXUPJTLEDBKSRO-IQJOONFLSA-N |
Isomerische SMILES |
C[C@H]1[C@@]2(CCC(=C)[C@H]2O)OC(O1)(C)C |
Kanonische SMILES |
CC1C2(CCC(=C)C2O)OC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


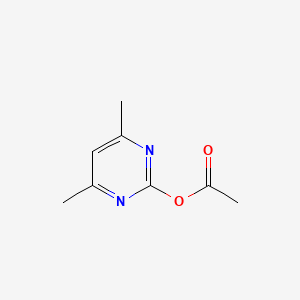
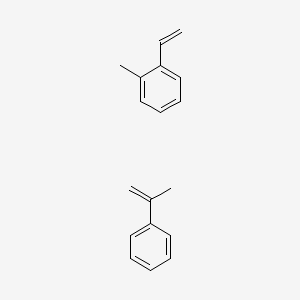
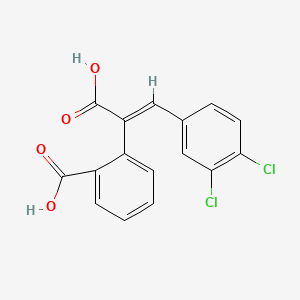
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

